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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate
CAS No.: 53663-32-4
Cat. No.: B1615037

Get Quote

Part 1: Core Identity & Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a specialized keto-ester intermediate
used primarily in the synthesis of complex bioactive molecules, including prostaglandins and
branched-chain fatty acid derivatives. Its structure features a terminal methyl ester, a central
ketone functionality at the C4 position, and an isobutyl-like branching at the tail, making it a
versatile "chimeric" building block that combines the reactivity of aliphatic esters with the

electrophilicity of ketones.

Chemical Identity Table[1]
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Property Value

CAS Number 53663-32-4

IUPAC Name Methyl 7-methyl-4-oxooctanoate
Molecular Formula C10H1803

Molecular Weight 186.25 g/mol

SMILES COC(=0)CCcC(=0)Cccc(e)C
Physical State Colorless to pale yellow liquid

Soluble in organic solvents (DCM, THF, EtOAc);

Solubility o -
limited water solubility

Part 2: Synthesis Protocols

The synthesis of Methyl 7-methyl-4-oxooctanoate requires precision to establish the C4-
ketone and the C7-methyl branching without over-alkylation. Two primary methodologies are
recognized: the Collman Reagent Method (nucleophilic acylation) and the Cycloheptanone
Ring-Opening Method.

Method A: Nucleophilic Acylation via Disodium
Tetracarbonylferrate

This method utilizes "Collman's Reagent" (NazFe(CO)a) to couple an alkyl halide with an acyl
equivalent, offering high regioselectivity.

Reagents:

Disodium tetracarbonylferrate (NazFe(CO)a)

Methyl 6-bromohexanoate (or equivalent precursor)

Isobutyl iodide (1-iodo-2-methylpropane)

Solvent: N-Methylpyrrolidinone (NMP) or THF
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o Atmosphere: Strictly inert (Argon/Nitrogen)
Protocol:

Complex Formation: In a flame-dried flask under argon, dissolve NazFe(CO)a (1.0 equiv) in
dry NMP.

Oxidative Addition: Add the alkyl halide (e.qg., isobutyl iodide) dropwise at -20°C. Stir for 1
hour to form the anionic alkyliron complex [R-Fe(CO)a4]~.

Migratory Insertion: Introduce CO gas (1 atm) or triphenylphosphine (PPhs) to induce
migratory insertion, converting the alkyl-iron species into an acyl-iron anion.

Coupling: Add the second electrophile (e.g., methyl acrylate precursor or specific halo-ester)
to trap the acyl complex. Note: For 4-oxooctanoate derivatives, a common variation involves
reacting the iron-acyl complex with an acrylate Michael acceptor or a halo-ester.

Quenching: Quench with acetic acid/water. Extract with diethyl ether.

Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).

Method B: Cycloheptanone Ring Expansion/Cleavage
A scalable route involving the functionalization of a cyclic ketone followed by oxidative
cleavage.

Protocol:

o Alkylation: React cycloheptanone with methyl iodide/LDA to install the methyl group at the 4-
position (requires directing group or specific conditions for regiocontrol) or start with 4-
methylcycloheptanone.

o Oxidative Cleavage: Treat the substituted cycloheptanone with m-CPBA (Baeyer-Villiger
oxidation) to form the lactone.

o Methanolysis: Open the lactone ring using acidic methanol (MeOH/H2S0a4) to yield the
hydroxy-ester.
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» Oxidation: Oxidize the secondary alcohol to the ketone using Jones Reagent or Dess-Martin
Periodinane to yield Methyl 7-methyl-4-oxooctanoate.

Part 3: Applications in Drug Development
Prostaglandin & Lipid Mediator Synthesis

The 1,4-dicarbonyl motif (masked or explicit) in Methyl 7-methyl-4-oxooctanoate renders it a
critical intermediate for cyclopentenone synthesis via the intramolecular aldol condensation
(Piancatelli rearrangement or similar cyclizations).

o Mechanism: The C4-ketone serves as the electrophile, while the alpha-methylene of the
ester (or a derived enolate) acts as the nucleophile.

o Target: Precursor for E-series prostaglandins (e.g., Misoprostol analogs) where the side
chain requires specific branching (7-methyl) to modulate metabolic stability against beta-
oxidation.

The "Magic Methyl" Effect

In medicinal chemistry, the C7-methyl group is not merely structural; it acts as a conformational
lock.

 Lipophilicity: Increases logP, improving membrane permeability.

e Metabolic Blocking: The branching at C7 hinders enzymatic attack at the terminal positions,
extending the half-life of fatty acid mimetic drugs.

Visualization: Synthesis & Application Workflow
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Process Flow
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Caption: Synthesis pathway from Collman's reagent to the target keto-ester and its
downstream application in prostaglandin scaffold construction.

Part 4: Analytical Characterization (Predicted)

As a specific reference standard may not be in every library, the following diagnostic signals
are predicted based on the structure and analogous ethyl esters.

Nuclear Magnetic Resonance (NMR)[2][3][4]

e 'H NMR (400 MHz, CDCls):

o & 3.66 (s, 3H): Methyl ester singlet (-OCHs).

(¢]

0 2.58 (t, 2H): Methylene adjacent to ketone (C3-H).

[¢]

0 2.42 (t, 2H): Methylene adjacent to ketone (C5-H).

o

0 2.35 (t, 2H): Methylene adjacent to ester (C2-H).

[e]

0 1.50 (m, 1H): Methine proton at branching point (C7-H).
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o & 1.45 (m, 2H): Methylene linker (C6-H).

o 6 0.88 (d, 6H): Geminal dimethyl group (Terminal isopropyl).

 13C NMR (100 MHz, CDCls):
o ~209 ppm: Ketone Carbonyl (C=0).
o ~173 ppm: Ester Carbonyl (C=0).
o ~51 ppm: Methoxy carbon.
o ~42-37 ppm: Alpha-methylene carbons relative to ketone.

o ~22 ppm: Methyl carbons of the isopropyl tail.

Infrared Spectroscopy (IR)[5][6]

e 1735-1750 cm~1: Strong Ester C=0 stretch.[1][2]
e 1715 cm~1: Strong Ketone C=0 stretch.

e 2950-2850 cm~1: C-H aliphatic stretch (enhanced by gem-dimethyl).

Part 5: Safety & Handling

Hazard Classification: Combustible Liquid (Category 4). Signal Word: Warning.

Hazard Statement Precautionary Measure

) o Keep away from heat/sparks/open flames. No
H227: Combustible liquid.

smoking.
H315: Causes skin irritation. Wear protective gloves (Nitrile/Neoprene).
H319: Causes serious eye irritation. Use chemical safety goggles.

Storage Stability:

o Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
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Avoid moisture; esters are susceptible to hydrolysis, and ketones can undergo
enolization/aldol reactions if exposed to acids/bases over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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